molecular formula C8H9F3N2O B13911228 (2R)-3-(4-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol

(2R)-3-(4-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B13911228
M. Wt: 206.16 g/mol
InChI Key: GVLHKELVSURRIH-SSDOTTSWSA-N
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Description

(2R)-3-(4-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol is a chemical compound that features a pyridine ring substituted with an amino group and a trifluoropropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(4-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Amination: Introduction of the amino group at the 4-position of the pyridine ring.

    Trifluoropropanol Addition: The trifluoropropanol moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(4-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The trifluoropropanol moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce various amine derivatives.

Scientific Research Applications

(2R)-3-(4-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in biological studies.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-3-(4-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The amino group and trifluoropropanol moiety play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-3-(4-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol is unique due to its specific combination of a pyridine ring with an amino group and a trifluoropropanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

(2R)-3-(4-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)7(14)3-5-4-13-2-1-6(5)12/h1-2,4,7,14H,3H2,(H2,12,13)/t7-/m1/s1

InChI Key

GVLHKELVSURRIH-SSDOTTSWSA-N

Isomeric SMILES

C1=CN=CC(=C1N)C[C@H](C(F)(F)F)O

Canonical SMILES

C1=CN=CC(=C1N)CC(C(F)(F)F)O

Origin of Product

United States

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